molecular formula C16H22O2 B063360 Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone CAS No. 175234-19-2

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone

Cat. No.: B063360
CAS No.: 175234-19-2
M. Wt: 246.34 g/mol
InChI Key: IBCODFIANGWDCZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O2. It is a ketone derivative characterized by a cyclohexyl group attached to a 2-(3-methoxyphenyl)ethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(3-methoxyphenyl)ethyl ketone typically involves the reaction of cyclohexanone with 3-methoxyphenylacetic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate ester, which is then reduced to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCODFIANGWDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442502
Record name CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175234-19-2
Record name CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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